molecular formula C9H12F3NO3 B7868668 1-(Trifluoroacetylamino)cyclohexanecarboxylic acid

1-(Trifluoroacetylamino)cyclohexanecarboxylic acid

Cat. No. B7868668
M. Wt: 239.19 g/mol
InChI Key: IDZISEICWPLPLJ-UHFFFAOYSA-N
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Description

1-(Trifluoroacetylamino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C9H12F3NO3 and its molecular weight is 239.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Properties of Related Compounds : 1-(N-Trifluoroacetylamino)alkylphosphonic acids, sub-products in the synthesis of related compounds, show interesting physicochemical properties, including deacylation abilities, and can be converted back into starting amino acids under mild conditions (Kudzin et al., 2007).

  • Conjugate Identification in Ethylene Precursors : In a study involving ethylene precursors in plants, a conjugate of 1-aminocyclopropane-1-carboxylic acid, a major ethylene precursor, was identified, highlighting the compound's role in plant physiology (Hoffman et al., 1982).

  • Building Blocks for Helical β-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a structurally similar compound, is an important building block for helical β-peptides (Berkessel et al., 2002).

  • Chemoselective N-Deprotection : Research demonstrates chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates to tert-butyl 2-amino carboxylates, suggesting potential applications in synthetic chemistry (Albanese et al., 1997).

  • Cyanide Detection in Aqueous Solution : A study found that the nucleophilic addition of cyanide to the trifluoroacetylamino group in certain compounds can be used for fluorescence turn-on detection of cyanide in aqueous solutions (Peng et al., 2009).

  • Carboxylation of Alkanes : Vanadium-catalyzed carboxylation of cyclohexane, among other alkanes, to carboxylic acids has been studied, with implications for organic synthesis and industrial applications (Reis et al., 2005).

  • Fluorescence Studies : Dual fluorescence studies involving compounds with trifluoroacetic acid revealed insights into the behavior of certain molecular structures under different conditions (Krishnamoorthy & Dogra, 2000).

properties

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)6(14)13-8(7(15)16)4-2-1-3-5-8/h1-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZISEICWPLPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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